4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide
Overview
Description
4-chloro-N’-methyl-N-(3-pyridinyl)benzenecarboximidamide is a chemical compound with the molecular formula C13H12ClN3 . It is offered by various chemical suppliers for research and development purposes.
Physical And Chemical Properties Analysis
4-chloro-N’-methyl-N-(3-pyridinyl)benzenecarboximidamide has a molecular weight of 245.70748 . Detailed information about its melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide has been studied in the context of its hydrogen bonding properties in anticonvulsant enaminones. These compounds, including similar structures, have been analyzed for their molecular conformations and hydrogen bond networks, which are crucial for their biological activity (Kubicki, Bassyouni, & Codding, 2000).
Potential Calcium-Channel Antagonist Activity
The compound has been explored in derivatives that show potential as calcium-channel antagonists. These derivatives exhibit particular molecular conformations that are significant for their activity in modulating calcium channels, which is a critical aspect in various pharmacological applications (Linden, Şafak, Şimşek, & Gündüz, 2011).
Antiallergic Activity
Research has shown that derivatives of 4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide exhibit potential antiallergic activity. This was particularly evident in studies using the rat passive cutaneous anaphylaxis screen, highlighting its significance in the development of antiallergic therapeutic agents (Lesher, Singh, & Mielens, 1982).
Analgesic Properties Optimization
Modifications to the pyridine moiety of similar molecules have been explored to enhance their analgesic properties. This research provides insights into how structural changes can significantly impact the biological activity and efficacy of such compounds in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis and Material Science Applications
The compound has been utilized in the synthesis of complex molecules and materials, such as polyimides, which have applications in various industrial sectors. These studies reveal the compound's versatility in contributing to the development of new materials (Liaw, Liaw, & Yu, 2001).
Synthesis of Key Intermediates in Pharmaceutical Compounds
The compound plays a crucial role in the synthesis of key intermediates for various pharmaceuticals. Its structural features make it a valuable component in the development of new drugs (Xiu-lan, 2009).
Antitumor and Antiviral Activity
Derivatives of the compound have been investigated for their antitumor and antiviral activities. These studies are crucial for understanding the potential of such compounds in treating various diseases, including cancer and viral infections (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N'-methyl-N-pyridin-3-ylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-4-6-11(14)7-5-10)17-12-3-2-8-16-9-12/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYWMJMMAXOHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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